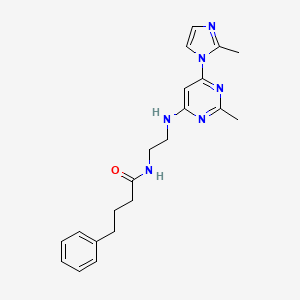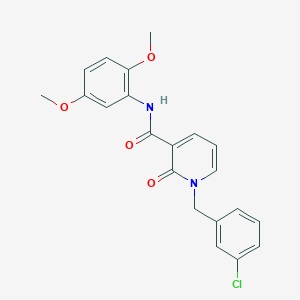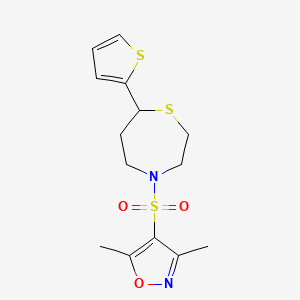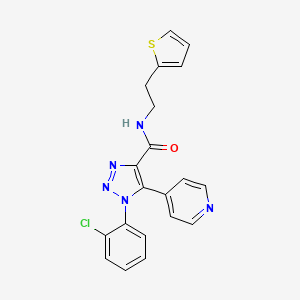![molecular formula C19H18ClN5O B2883919 (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone CAS No. 1456904-38-3](/img/structure/B2883919.png)
(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a piperazine derivative that has shown promise as a tool for investigating certain biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone involves its ability to selectively block the reuptake of dopamine and norepinephrine. This leads to an increase in the extracellular concentration of these neurotransmitters, which can then bind to their respective receptors and elicit physiological responses. This compound has also been shown to modulate the activity of certain ion channels, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In the central nervous system, this compound has been shown to enhance the release of dopamine and norepinephrine, leading to increased locomotor activity and cognitive performance. This compound has also been shown to modulate the activity of ion channels, leading to changes in synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone in lab experiments is its selectivity for dopamine and norepinephrine reuptake inhibition. This allows researchers to investigate the role of these neurotransmitters in various physiological processes without affecting other systems. Additionally, this compound has been shown to have high potency and efficacy, making it a reliable tool for scientific research.
However, there are also some limitations to using this compound in lab experiments. For example, this compound has been shown to have some off-target effects, such as the inhibition of voltage-gated calcium channels. Additionally, this compound has a relatively short half-life, which can make it difficult to study long-term effects.
Orientations Futures
There are many potential future directions for research on (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone. One area of interest is the development of more selective and potent this compound analogs, which could be used to investigate specific biochemical and physiological processes. Additionally, there is interest in using this compound as a tool for developing new treatments for neurological disorders, such as depression and schizophrenia. Finally, there is potential for using this compound as a diagnostic tool for certain diseases, such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons.
Méthodes De Synthèse
The synthesis of (4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-(3-pyridyl)-1H-pyrazole in the presence of a base, followed by the addition of piperazine. The resulting product is then purified using column chromatography. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable tool for scientific research.
Applications De Recherche Scientifique
(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone has been used in a variety of scientific research applications, including studies of neurotransmitter release, receptor binding, and signal transduction. This compound has been shown to selectively block the release of dopamine and norepinephrine, making it useful for investigating the role of these neurotransmitters in various physiological processes. This compound has also been used to study the binding of ligands to certain receptors, such as the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-16-5-3-14(4-6-16)19(26)25-10-8-24(9-11-25)18-12-17(22-23-18)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBFVTNZIZKDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2883838.png)





![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2883847.png)
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)
![Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2883851.png)

![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide](/img/structure/B2883854.png)

